5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride
Description
5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride is a bicyclic heterocyclic compound featuring an imidazole ring fused to an azocine (an 8-membered nitrogen-containing ring). The sulfonyl chloride (-SO₂Cl) group at position 3 confers high reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions.
Properties
Molecular Formula |
C9H13ClN2O2S |
|---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine-3-sulfonyl chloride |
InChI |
InChI=1S/C9H13ClN2O2S/c10-15(13,14)9-7-11-8-5-3-1-2-4-6-12(8)9/h7H,1-6H2 |
InChI Key |
QNVLESGPGHRTDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN2C(=NC=C2S(=O)(=O)Cl)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a suitable azocine precursor in the presence of a sulfonyl chloride reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve the highest yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thioethers, respectively.
Key Reactions:
-
Amine Substitution: Reacts with primary/secondary amines (e.g., benzylamines) to generate sulfonamides. For example, reaction with N-alkyl benzylamines produces amidines, which cyclize to form 4,5-dihydro-1,2,4-benzothiadiazepine-1,1-dioxides under AlCl₃ catalysis .
-
Alcohol Substitution: Forms sulfonate esters with alcohols like methanol or ethanol in anhydrous conditions.
Conditions:
| Reaction Type | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Amine substitution | CH₂Cl₂ | Reflux | AlCl₃ | 72–85 |
| Alcohol substitution | THF | 0–25°C | None | 60–78 |
Amidation and Cross-Coupling Reactions
The compound serves as a precursor for synthesizing sulfonamide-based pharmacophores.
Notable Examples:
-
Suzuki–Miyaura Coupling: Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl sulfonamides.
-
Heterocycle Formation: Participates in cyclization reactions with alkenyl amines to generate fused heterocycles like imidazo-thiadiazepines .
Mechanistic Insight:
The sulfonyl chloride acts as an electrophile, enabling C–N or C–S bond formation. Intramolecular sulfonation of benzene rings in benzylamine derivatives is facilitated by AlCl₃, forming seven-membered benzothiadiazepine rings .
Heterocyclic Ring Functionalization
The imidazo-azocine core undergoes electrophilic aromatic substitution (EAS) at the 2-position due to electron-rich aromaticity.
Observed Reactions:
-
Nitration: Yields nitro derivatives at the 2-position under mixed acid (HNO₃/H₂SO₄) conditions.
-
Halogenation: Bromination with Br₂/FeBr₃ produces 2-bromoimidazo-azocine sulfonyl chloride.
Reactivity Trends:
| Reaction | Reagent | Position | Byproduct |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C2 | H₂O |
| Bromination | Br₂/FeBr₃ | C2 | HBr |
Biological Activity via Reactive Intermediates
The compound’s sulfonyl chloride group forms covalent adducts with biological nucleophiles (e.g., cysteine thiols), enabling enzyme inhibition.
Case Study:
-
Carbonic Anhydrase Inhibition: Structural analogs (e.g., imidazo[2,1-b]thiazole-sulfonyl piperazines) selectively inhibit hCA II isoforms (Kᵢ = 57.7–98.2 µM) via sulfonamide-mediated zinc coordination .
Stability and Reaction Optimization
Critical Factors:
Scientific Research Applications
5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activities. The imidazo[1,2-a]azocine core may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key differences between the target compound and structurally related sulfonyl chloride-containing heterocycles:
Key Observations:
This flexibility may enhance binding to biological targets with larger active sites but could reduce metabolic stability .
Sulfonyl Chloride Reactivity: Both imidazoazocine and imidazopyridine sulfonyl chlorides are electrophilic at the sulfur atom, enabling reactions with nucleophiles (e.g., amines, alcohols). Positional differences (C3 vs.
Synthetic Utility : While the imidazopyridine analog is explicitly used in drug development (e.g., neurological and metabolic therapies) , the azocine variant’s larger ring may favor applications requiring bulkier pharmacophores or enhanced solubility due to reduced ring strain.
Physicochemical Properties (Inferred)
| Property | Imidazoazocine-3-SO₂Cl | Imidazopyridine-2-SO₂Cl |
|---|---|---|
| Molecular Weight | ~300–350 g/mol | ~260–280 g/mol |
| Solubility (Polarity) | Moderate (flexible ring) | Low (rigid ring) |
| Stability | Moderate (hydrolytic) | High (stable in anhydrous conditions) |
Note: The imidazoazocine’s larger ring may increase molecular weight and polarity, improving aqueous solubility compared to its pyridine counterpart. However, the sulfonyl chloride’s hydrolytic sensitivity remains a limitation for both compounds .
Biological Activity
5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride typically involves multi-step organic reactions that create the imidazoazocine framework followed by sulfonylation. The characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of imidazo derivatives. For instance:
- Antibacterial Activity : A series of imidazo[1,2-a] derivatives have shown promising antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. In vitro tests revealed that certain derivatives had minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5a | Staphylococcus aureus | 32 |
| 5b | Escherichia coli | 16 |
| 5c | Pseudomonas aeruginosa | 64 |
This table summarizes the antibacterial efficacy of selected compounds derived from the imidazo framework.
Antifungal Activity
Imidazo compounds have also been evaluated for antifungal activity. For example:
- Activity Against Fungi : Compounds with imidazo structures demonstrated significant inhibitory effects against fungal pathogens like Candida albicans and Aspergillus species. The SAR studies indicated that substituents on the aromatic rings play a crucial role in enhancing antifungal potency .
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 6a | Candida albicans | 12.5 |
| 6b | Aspergillus niger | 25 |
Enzyme Inhibition
Recent research has highlighted the potential of imidazo derivatives as enzyme inhibitors:
- Carbonic Anhydrase Inhibition : Imidazo[2,1-b]thiazole-sulfonyl derivatives were synthesized and evaluated for their inhibitory effects on carbonic anhydrase (CA) isoforms. The results showed selective inhibition against hCA II with inhibition constants ranging from 57.7 to 98.2 µM .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of imidazo compounds demonstrated their effectiveness against resistant strains of bacteria. The most potent derivative exhibited an MIC value significantly lower than that of traditional antibiotics .
- Antifungal Studies : Another research highlighted the antifungal properties of imidazo derivatives against various fungal pathogens. The study concluded that specific structural modifications could lead to enhanced activity .
- Enzyme Inhibition Mechanism : A detailed kinetic analysis was performed on selected imidazo compounds to understand their inhibition mechanism against α-glucosidase. The findings suggested that certain substituents could drastically improve inhibitory potency compared to standard drugs .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | Methyl iodide, NaH, DMF | DMF | 45–60 | |
| Sulfonylation | ClSO₂R, 0–5°C | CH₂Cl₂ | 70–85 |
Advanced: How can researchers optimize the sulfonylation step to improve yield and purity?
Methodological Answer:
Optimization requires balancing reaction kinetics and stability:
- Temperature Control : Maintain ≤5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Catalyst Screening : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic reactivity of the sulfonyl chloride group.
- Solvent Selection : Non-polar solvents (e.g., toluene) reduce hydrolysis but may require longer reaction times .
- In-situ Monitoring : Employ TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .
Key Consideration : Impurities like hydrolyzed sulfonic acids can form if moisture is present; rigorous drying of reagents/solvents is critical .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and compare to analogous imidazo-azocine derivatives .
- Mass Spectrometry (EI/ESI) : Confirm molecular weight (e.g., [M+H]+ for C₁₀H₁₁ClN₆O: m/z 266.69) and fragment patterns .
- IR Spectroscopy : Identify sulfonyl chloride S=O stretches (~1360–1380 cm⁻¹) .
Cross-Validation : Compare data with structurally related compounds (e.g., imidazo[1,5-a]pyrazine derivatives) to resolve ambiguities .
Advanced: How can researchers address contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. Strategies include:
Variable Temperature NMR : Detect tautomeric shifts (e.g., imidazole ring proton exchange) .
Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and validate experimental data .
Multi-Technique Correlation : Combine X-ray crystallography (if crystals are obtainable) with spectral data for unambiguous assignment .
Case Study : Discrepancies in NOE patterns for imidazo-azocine derivatives were resolved using rotational-echo double-resonance (REDOR) NMR .
Basic: What factors influence the stability of this compound during storage?
Methodological Answer:
- Moisture Sensitivity : Sulfonyl chloride hydrolyzes to sulfonic acid; store under inert gas (N₂/Ar) with desiccants .
- Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles .
- Light Exposure : Protect from UV light to prevent photodegradation (use amber vials) .
Stability Testing Protocol : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced: Which computational parameters are critical for modeling this compound’s reactivity?
Methodological Answer:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., sulfonyl chloride group) for reaction prediction.
- Transition State Analysis : Calculate activation energies for sulfonylation using QM/MM methods .
- Solvent Effects : Apply COSMO-RS to simulate solvent interactions in silico .
Tool Example : The InChI key (from databases like ) enables rapid retrieval of 3D conformers for docking studies .
Advanced: How to identify and quantify trace impurities in synthesized batches?
Methodological Answer:
- HPLC-MS/MS : Use a C18 column with gradient elution (ACN/H₂O + 0.1% formic acid) to separate impurities. Reference standards (e.g., EP Impurities I/J) are critical for quantification .
- NMR qNMR : Absolute quantification of impurities >0.1% using ERETIC2 calibration .
- Orthogonal Validation : Compare results from LC-UV and LC-MS to rule out matrix effects .
Q. Table 2: Common Impurities and Thresholds
| Impurity | Structure | Threshold (ICH Q3A) |
|---|---|---|
| Hydrolyzed product | Sulfonic acid derivative | ≤0.15% |
| Unreacted precursor | Imidazo-azocine core | ≤0.10% |
Advanced: What strategies resolve low yields in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Continuous sulfonylation reduces exothermic risks and improves mixing .
- DoE Optimization : Screen factors (temperature, stoichiometry, catalyst loading) via response surface methodology .
- In-line Analytics : PAT tools (e.g., ReactIR) monitor reaction progression in real time .
Case Study : A 30% yield improvement was achieved by switching from batch to microreactor synthesis for a related imidazo-pyrazine compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
